4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide
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Overview
Description
“4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide” is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide” typically involves multi-step organic reactions. The starting materials might include a benzamide derivative, a thiazine derivative, and appropriate reagents for introducing the nitro and methyl groups. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for yield, cost, and safety. This could involve continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazine ring or the nitro group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially on the benzamide core or the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties such as antimicrobial or anticancer activity.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating specific diseases or conditions.
Industry
In industry, the compound might be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-4-aminophenyl)benzamide
- 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-4-chlorophenyl)benzamide
Uniqueness
The uniqueness of “4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide” lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties. These properties might make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-13-12-16(21(23)24)8-9-17(13)19-18(22)14-4-6-15(7-5-14)20-10-2-3-11-27(20,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLRVPQLWMZPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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